molecular formula C59H116NO17P B12425274 m-PEG8-DSPE

m-PEG8-DSPE

Cat. No.: B12425274
M. Wt: 1142.5 g/mol
InChI Key: JGMUKQZJJIKQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG8-DSPE typically involves the conjugation of methoxy-polyethylene glycol (m-PEG) with distearoylphosphatidylethanolamine (DSPE). The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the conjugation process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

m-PEG8-DSPE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of PEG-aldehyde or PEG-carboxylic acid, while substitution reactions can yield PEG-amine or PEG-thiol derivatives.

Scientific Research Applications

m-PEG8-DSPE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of m-PEG8-DSPE involves its ability to enhance the solubility and stability of hydrophobic drugs. The PEG moiety provides a hydrophilic shell that increases the water solubility of the compound, while the DSPE moiety allows for the encapsulation and congregation of hydrophobic drugs. This dual functionality enables the efficient delivery of drugs to target sites within the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific PEG chain length (eight ethylene glycol units) and its ability to form stable drug delivery systems. This compound offers a balance between hydrophilicity and hydrophobicity, making it highly effective for various applications in drug delivery and biomedical research .

Properties

Molecular Formula

C59H116NO17P

Molecular Weight

1142.5 g/mol

IUPAC Name

[3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C59H116NO17P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-58(62)74-54-56(77-59(63)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)55-76-78(64,65)75-39-37-60-57(61)36-38-67-42-43-69-46-47-71-50-51-73-53-52-72-49-48-70-45-44-68-41-40-66-3/h56H,4-55H2,1-3H3,(H,60,61)(H,64,65)

InChI Key

JGMUKQZJJIKQCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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